Trodusquemine Trodusquemine Trodusquemine is a bile acid.
Trodusquemine, a spermine metabolite of cholesterol, is a naturally occurring aminosterol that inhibits protein tyrosine phosphatase 1B. It has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models.
Trodusquemine is a natural product found in Squalus acanthias with data available.
Trodusquemine is a naturally-occurring cholestane and non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), with potential hypoglycemic, anti-diabetic, anti-obesity, and antineoplastic activities. Upon administration, trodusquemine selectively targets and inhibits PTP1B, thereby preventing PTP1B-mediated signaling. This prevents the dephosphorylation of the insulin receptor, which improves insulin signaling and insulin sensitivity, and decreases blood glucose levels. In susceptible cancer cells, inhibition of PTP1B causes a reduction of tumor cell proliferation. In addition, as trodusquemine can cross the blood-brain barrier (BBB), it centrally suppresses appetite and causes weight loss. PTP1B, a tyrosine phosphatase, is elevated in certain cancer cells; it is specifically upregulated in human epidermal growth factor receptor 2 (HER2)-driven cancers where it promotes cell growth, and is correlated with a poor prognosis and increased metastatic potential. In diabetes, PTP1B upregulation plays a major role in insulin resistance.
Brand Name: Vulcanchem
CAS No.: 186139-09-3
VCID: VC0003638
InChI: InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
SMILES: CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Molecular Formula: C37H72N4O5S
Molecular Weight: 685.1 g/mol

Trodusquemine

CAS No.: 186139-09-3

Cat. No.: VC0003638

Molecular Formula: C37H72N4O5S

Molecular Weight: 685.1 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Trodusquemine - 186139-09-3

CAS No. 186139-09-3
Molecular Formula C37H72N4O5S
Molecular Weight 685.1 g/mol
IUPAC Name [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Standard InChI InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
Standard InChI Key WUJVPODXELZABP-FWJXURDUSA-N
Isomeric SMILES C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C
SMILES CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Canonical SMILES CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Appearance Solid powder

Chemical and Structural Characteristics

Molecular Architecture

Trodusquemine’s structure comprises a cholestane backbone with distinct functional groups: a hydroxyl group at position C-7, a sulfate group at C-24, and a spermine polyamine chain conjugated at C-3 . This configuration differentiates it from the related compound squalamine, which features a spermidine moiety instead of spermine . The spermine chain facilitates electrostatic interactions with cellular membranes and intracellular targets, enabling broad bioactivity .

Physicochemical Properties

With a molecular formula of C37H72N4O5S\text{C}_{37}\text{H}_{72}\text{N}_4\text{O}_5\text{S} and a molar mass of 685.07 g/mol, trodusquemine exhibits amphipathic properties due to its steroid core and polar spermine chain . These characteristics enhance its ability to traverse lipid bilayers and interact with membrane-bound proteins, a critical factor in its inhibition of PTP1B and disruption of amyloidogenic protein aggregation .

Pharmacological Mechanisms

PTP1B Inhibition

Trodusquemine non-competitively inhibits PTP1B (IC50=1 μM\text{IC}_{50} = 1\ \mu\text{M}), an enzyme that dephosphorylates the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake . In murine models of obesity (ob/ob) and diabetes (db/db), trodusquemine administration reduced hyperglycemia, suppressed appetite, and promoted weight loss . Genetic deletion of PTP1B in mice mirrored these effects, confirming the enzyme’s central role in metabolic regulation .

Neurotransmitter Modulation

Beyond metabolic effects, trodusquemine inhibits the dopamine transporter (IC50=0.4 μM\text{IC}_{50} = 0.4\ \mu\text{M}) and norepinephrine transporter (IC50=0.7 μM\text{IC}_{50} = 0.7\ \mu\text{M}), increasing synaptic concentrations of these neurotransmitters . This dual activity suggests potential applications in mood disorders and neurodegenerative diseases characterized by dopaminergic deficits, such as Parkinson’s disease .

Disruption of Protein Aggregation

Trodusquemine binds to intrinsically disordered proteins like α-synuclein and amyloid-β (Aβ), altering their aggregation pathways. While it accelerates Aβ42 fibril formation in vitro, it concurrently reduces oligomer toxicity by displacing these species from neuronal membranes . Similarly, in α-synuclein models, trodusquemine inhibits both primary nucleation and fibril-dependent secondary aggregation, mitigating neurotoxicity .

Therapeutic Applications

Parkinson’s Disease

In a Caenorhabditis elegans model of Parkinson’s disease, trodusquemine reduced α-synuclein inclusions by 70%, eliminated muscle paralysis, and extended lifespan . Mechanistically, it prevented lipid-induced α-synuclein nucleation and suppressed secondary pathways that propagate fibril formation . These effects persisted even when administered after aggregation initiation, highlighting its potential as a disease-modifying therapy .

Alzheimer’s Disease

Paradoxically, trodusquemine enhances Aβ42 aggregation kinetics in vitro by promoting monomer-dependent secondary nucleation, yet it rescues toxicity in neuroblastoma cells and C. elegans models . By displacing oligomers from cell membranes and accelerating their conversion to inert fibrils, it reduces neuronal damage despite increasing aggregate burden . This decoupling of aggregation and toxicity underscores the complexity of targeting amyloidogenic proteins.

Atherosclerosis and Cardiovascular Health

In LDL receptor knockout mice, trodusquemine reversed aortic plaque formation by inhibiting PTP1B in macrophages, preventing their transformation into foam cells . Human studies using white blood cells from patients with coronary artery disease confirmed these findings, showing reduced uptake of oxidized LDL and attenuated inflammatory responses . The compound also improved intercellular communication, a process often impaired in atherosclerosis .

Clinical Development and Challenges

Phase I Trials

Phase I trials demonstrated trodusquemine’s tolerability and safety, with no severe adverse events reported . Pharmacokinetic studies confirmed its ability to cross the blood-brain barrier, a critical requirement for treating neurodegenerative disorders .

Halted Phase II Trials

Despite promising preclinical data, Phase II trials for obesity and diabetes were discontinued due to financial difficulties faced by the developer . This setback highlights the need for public or philanthropic funding to advance trodusquemine’s clinical evaluation, particularly for conditions like atherosclerosis, where existing therapies remain inadequate .

Comparative Analysis of Preclinical Findings

Disease ModelMechanism of ActionKey OutcomeReference
Parkinson’s (C. elegans)Inhibits α-synuclein nucleation and fibril propagation70% reduction in inclusions; lifespan extension
Alzheimer’s (neuroblastoma cells)Accelerates Aβ42 fibrillization; displaces oligomers50% reduction in cell death
Atherosclerosis (LDLR−/− mice)Suppresses macrophage PTP1B; reduces foam cell formation40% decrease in aortic plaque area

Future Directions and Implications

Combination Therapies

Given trodusquemine’s pleiotropic effects, combining it with immunotherapies or antisense oligonucleotides could synergistically target multiple pathways in neurodegenerative diseases. For instance, pairing it with α-synuclein-targeted antibodies may enhance clearance of toxic aggregates while mitigating downstream inflammation .

Biomarker Development

Identifying biomarkers of target engagement (e.g., PTP1B activity in peripheral blood mononuclear cells) will be essential for optimizing dosing in future trials . Longitudinal imaging studies could also assess its impact on atherosclerotic plaque composition and stability.

Repurposing Opportunities

Trodusquemine’s anxiolytic and tissue-regenerative properties, observed in zebrafish models, warrant exploration in psychiatric disorders and organ injury . Its ability to stimulate heart muscle regeneration, for example, positions it as a candidate for post-infarction therapies .

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